1-Pentyl-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Pentyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring system with an amino group attached to the third carbon atom and a pentyl group attached to the first nitrogen atom. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pentyl halides under basic conditions can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted triazole derivatives.
Scientific Research Applications
1-Pentyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is used in the production of new functional materials such as polymers and metal-organic frameworks.
Coordination Chemistry: The compound acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism by which 1-Pentyl-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
1-Pentyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds within the 1,2,4-triazole family:
1H-1,2,4-Triazol-3-amine: Lacks the pentyl group, which may result in different biological activities and applications.
1-Benzyl-1H-1,2,4-triazol-3-amine: Contains a benzyl group instead of a pentyl group, which can influence its solubility and interaction with biological targets.
1,2,3-Triazoles: These isomeric compounds have different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Uniqueness: The presence of the pentyl group in this compound imparts unique lipophilicity and steric properties, which can enhance its interaction with hydrophobic biological targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C7H14N4 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-pentyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-2-3-4-5-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
DBVXNZFVHVZQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC(=N1)N |
Origin of Product |
United States |
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